molecular formula C16H20N4O2S2 B3648926 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B3648926
M. Wt: 364.5 g/mol
InChI Key: PYKVIPPUGWELIU-UHFFFAOYSA-N
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Description

1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide is a quinoline derivative with the molecular formula C₁₇H₁₄N₂O₃ and a molecular weight of 294.30 g/mol . Its IUPAC name, N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide, highlights key structural features: a quinoline core substituted at position 3 with a carboxamide group linked to a 2-methoxyphenyl moiety.

Properties

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c17-14-13(15(21)18-6-7-19-8-10-22-11-9-19)24-16(23)20(14)12-4-2-1-3-5-12/h1-5H,6-11,17H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKVIPPUGWELIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group.

    Amidation Reaction: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the amide group or the thiazole ring.

    Substitution: Nucleophilic substitution reactions can take place at the morpholine ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the amide group can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinolinecarboxamides exhibit diverse biological properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Substituents Key Biological Activities Synthesis Highlights
1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide C₁₇H₁₄N₂O₃ 2-Methoxyphenyl carboxamide at C3 Limited data; potential enzyme inhibition inferred from analogs Requires adaptation of known quinoline synthesis (e.g., reflux with ethyl carboxylates)
N-(4-Chlorophenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide C₂₂H₂₂ClN₂O₃ 4-Chlorophenyl, pentyl chain at N1 Anticancer activity via topoisomerase inhibition Multi-step synthesis involving alkylation and amidation
4-Oxo-3-(morpholinomethyl)-N-(2-(pyrrolidin-1-yl)ethyl)-1,4-dihydroquinoline-2-carboxamide C₂₂H₂₈N₄O₃ Morpholinomethyl at C3, pyrrolidinylethylamide Neuroactive properties (kynurenine pathway modulation) Microwave-assisted Mannich reaction
Pentyl 4-(2,4-Dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate C₂₄H₂₉Cl₂NO₃ Dichlorophenyl, pentyl ester Herbicidal activity via auxin mimicry Esterification of quinoline carboxylate

Substituent Effects on Bioactivity

  • Methoxy vs.
  • Carboxamide vs. Ester Functionalization : Ester derivatives (e.g., pentyl ester in ) often exhibit higher volatility and altered pharmacokinetics compared to carboxamides .
  • N-Alkylation : The pentyl chain in N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-pentyl-... increases lipophilicity, correlating with improved membrane permeability in anticancer assays .

Biological Activity

Overview

4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring, a morpholine moiety, and an amide group, which contribute to its unique chemical properties and biological effects. The compound's structure suggests possible interactions with various biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular processes, leading to various pharmacological effects. For instance, the thiazole moiety is known for its role in anticancer activity, while the morpholine group may enhance solubility and bioavailability.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For example, derivatives of thiazole have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that certain thiazole compounds had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Reference
Thiazole Derivative 1Jurkat (T-cell leukemia)1.61 ± 1.92
Thiazole Derivative 2A-431 (epidermoid carcinoma)1.98 ± 1.22
4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl...VariousTBD

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. Similar thiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have demonstrated that modifications in the chemical structure can enhance antimicrobial potency, indicating that the thiazole scaffold may be a promising platform for developing new antibiotics .

Case Studies

Several studies have explored the biological activities of compounds similar to 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide:

  • Antitumor Activity : In vitro studies have shown that thiazole-containing compounds exert cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antibacterial Effects : Research has highlighted the efficacy of thiazole derivatives against resistant bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structure of 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide allows for diverse modifications that can influence its biological activity:

Key SAR Findings :

  • The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
  • Modifications at specific positions on the thiazole ring can significantly impact antimicrobial efficacy.

Table 2: Structure Modifications and Biological Activity

ModificationEffect on Activity
Electron-donating groups on phenyl ringIncreased anticancer potency
Halogen substitutions on thiazole ringEnhanced antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide, and how do reaction conditions influence yield?

  • Answer: The compound can be synthesized via multi-step reactions, including cyclocondensation of thiourea derivatives with α-haloketones, followed by functionalization of the morpholine-ethylamine moiety. Key steps involve:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea and α-bromoacetophenone derivatives under reflux in ethanol .
  • Step 2: Introduction of the morpholine-ethylamine group via nucleophilic substitution, optimized with triethylamine as a base in dioxane at 20–25°C to achieve yields >85% .
  • Critical factors: Solvent polarity (e.g., ethanol vs. acetonitrile), temperature control during exothermic steps, and stoichiometric ratios of reagents significantly impact purity and yield .

Q. How can researchers characterize the molecular structure and purity of this compound using spectroscopic methods?

  • Answer: A combination of techniques is essential:

  • 1H/13C-NMR: Confirm the presence of the morpholine ring (δ ~3.7 ppm for N-CH2 groups), thioxo group (δ ~170–175 ppm in 13C), and aromatic protons (δ ~7.2–7.5 ppm for phenyl) .
  • FT-IR: Key peaks include ν(C=S) at ~1250 cm⁻¹ and ν(N-H) of the amino group at ~3350 cm⁻¹ .
  • Elemental Analysis: Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

Q. What are the key considerations for designing biological activity assays for this thiazole derivative?

  • Answer:

  • Assay Selection: Prioritize enzyme inhibition (e.g., kinases, proteases) due to the thioxo group’s electrophilic nature, or antimicrobial assays based on structural analogs like 4-methylthiazole-5-carboxamide derivatives .
  • Controls: Include positive controls (e.g., known inhibitors) and vehicle-treated samples to isolate compound-specific effects.
  • Dose Optimization: Use logarithmic dilution series (e.g., 0.1–100 μM) to determine IC50 values .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into experimental design for optimizing reaction pathways?

  • Answer:

  • Reaction Path Search: Use density functional theory (DFT) to model intermediates and transition states, identifying energetically favorable pathways (e.g., morpholine-ethylamine coupling) .
  • Solvent Effects: Simulate solvent interactions with COSMO-RS to select optimal solvents (e.g., dioxane vs. DMF) for improved yield .
  • Validation: Cross-reference computational predictions with experimental data (e.g., HPLC retention times, NMR shifts) to refine models .

Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for this compound?

  • Answer:

  • Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to detect metabolites (e.g., oxidation of the morpholine ring) that may reduce in vivo efficacy .
  • Formulation Adjustments: Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .
  • Dose Reconciliation: Recalibrate in vivo doses based on in vitro IC50 values, accounting for plasma protein binding and clearance rates .

Q. How does the presence of the morpholine moiety and thioxo group influence the compound’s pharmacokinetic properties and target binding affinity?

  • Answer:

  • Morpholine Moieties: Enhance solubility via hydrogen bonding with water and improve blood-brain barrier penetration due to moderate lipophilicity .
  • Thioxo Group: Acts as a hydrogen bond acceptor, increasing affinity for cysteine proteases (e.g., cathepsin B) and metal-binding enzymes .
  • Synergistic Effects: The morpholine-ethylamine chain may stabilize target interactions through van der Waals forces, while the thioxo group directs electrophilic attack at active sites .

Comparative Analysis Table

Compound FeatureImpact on ActivityExample from LiteratureReference
Morpholine-ethylamine sidechainImproved solubility and CNS uptakeAnalog: 4-methylthiazole-5-carboxamide derivatives
Thioxo group (C=S)Enhanced enzyme inhibitionCathepsin B inhibition (IC50 = 2.1 μM)
Phenyl substitutionIncreased hydrophobic interactionsAnticancer activity (GI50 = 8.7 μM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
4-amino-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

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